
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hexyloxy and methoxy groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,6,6-tetramethylpiperidine, hexanol, and methanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the substitution reactions. Common catalysts include strong acids or bases, while solvents like dichloromethane or ethanol are used to dissolve the reactants.
Synthetic Routes: The synthetic route generally involves the alkylation of 2,2,6,6-tetramethylpiperidine with hexanol to introduce the hexyloxy group, followed by methoxylation using methanol to introduce the methoxy group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency.
Análisis De Reacciones Químicas
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
1-(Hexyloxy)-4-methylhexane: This compound has a similar hexyloxy group but differs in the presence of a methyl group instead of a methoxy group.
1-(Methoxy)-4-methylhexane: This compound contains a methoxy group but lacks the hexyloxy group, making it less hydrophobic.
2,2,6,6-Tetramethylpiperidine: The parent compound without any substituents, used as a reference for understanding the effects of hexyloxy and methoxy substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
828933-22-8 |
|---|---|
Fórmula molecular |
C16H33NO2 |
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
1-hexoxy-4-methoxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C16H33NO2/c1-7-8-9-10-11-19-17-15(2,3)12-14(18-6)13-16(17,4)5/h14H,7-13H2,1-6H3 |
Clave InChI |
ABUHHASVGCVQMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCON1C(CC(CC1(C)C)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
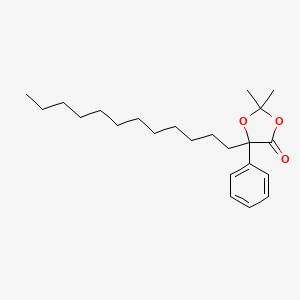

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
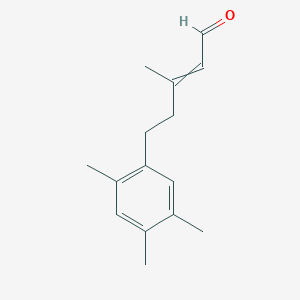
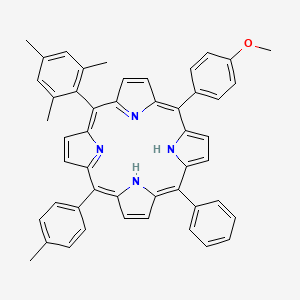
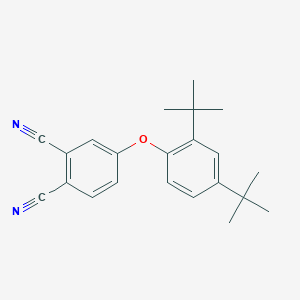
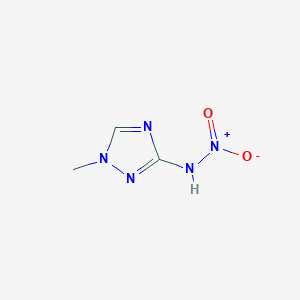
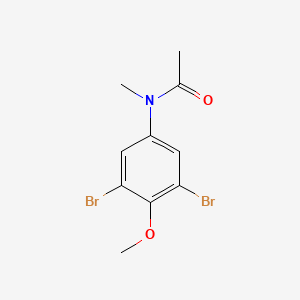
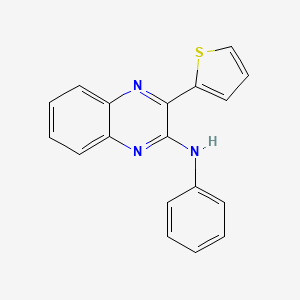
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
